molecular formula C13H16O3 B3052972 Ethyl [(1S)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate CAS No. 496061-80-4

Ethyl [(1S)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate

Cat. No. B3052972
CAS RN: 496061-80-4
M. Wt: 220.26 g/mol
InChI Key: KCIMHLFQVFKWQS-JTQLQIEISA-N
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Description

Ethyl [(1S)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate is a complex organic compound. It contains an ethyl acetate moiety, which is a common ester, and a hydroxy-indene moiety, which is a type of hydrocarbon with a five-membered aromatic ring fused to a cyclohexene ring .


Chemical Reactions Analysis

The compound contains functional groups (ester and hydroxy groups) that can undergo a variety of chemical reactions. For instance, the ester could be hydrolyzed to yield an alcohol and a carboxylic acid . The hydroxy group could potentially be involved in reactions typical of alcohols.

Scientific Research Applications

Indole Derivatives in Natural Products and Drugs

Indoles are significant heterocyclic systems found in both natural products and synthetic drugs. They play a crucial role in cell biology and exhibit diverse biological activities. Researchers have focused on indole derivatives due to their potential applications in treating cancer cells, microbial infections, and various disorders. The synthesis of novel indole-based compounds has been a subject of interest within the chemical community .

Antioxidant Properties

The ethyl acetate extract of this compound demonstrates strong antioxidant activity. It scavenges free radicals effectively, making it a potential candidate for combating oxidative stress-related diseases. The low IC50 values observed in assays highlight its potency in neutralizing harmful radicals .

Synthesis of Azepinoindoles

The Fischer indole synthesis of optically active cyclohexanone and phenylhydrazine hydrochloride leads to tricyclic indoles. Further transformations can yield azepinoindoles, which may have applications in medicinal chemistry or as building blocks for more complex molecules .

Enaminoester Chemistry

The compound’s enaminoester form has been explored in synthetic chemistry. A two-step procedure involving 2-picolylamine and ethyl acetoacetate followed by treatment with naphthoquinone produces interesting derivatives. These reactions provide insights into the reactivity of enaminoesters and their potential applications .

Mechanism of Action

Target of Action

The primary targets of “ethyl 2-[(1S)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate” are currently unknown The compound is relatively new and not much information is available about its specific targets and their roles

Result of Action

The molecular and cellular effects of “ethyl 2-[(1S)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate” are currently unknown . These effects are typically the result of the compound’s interaction with its targets and the subsequent changes in biochemical pathways.

properties

IUPAC Name

ethyl 2-[(1S)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-2-16-13(15)8-10-4-3-9-7-11(14)5-6-12(9)10/h5-7,10,14H,2-4,8H2,1H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCIMHLFQVFKWQS-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCC2=C1C=CC(=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H]1CCC2=C1C=CC(=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10582988
Record name Ethyl [(1S)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10582988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl [(1S)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate

CAS RN

496061-80-4
Record name Ethyl [(1S)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10582988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of ethyl (2E)-[5-(benzyloxy)-2,3-dihydro-1H-inden-1-ylidene]acetate (2.10 g, 6.81 mmol) in ethanol (20 mL) was added 10% palladium on carbon (50% water wet, 0.5 g), and the mixture was stirred under hydrogen atmosphere (balloon pressure) at room temperature for 24 hr. The catalyst was filtered off, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (5%-30% ethyl acetate/hexane) to give the title compound (1.45 g, yield 97%) as a colorless oil.
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2.1 g
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0.5 g
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Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl [(1S)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate
Reactant of Route 2
Ethyl [(1S)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate
Reactant of Route 3
Ethyl [(1S)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate
Reactant of Route 4
Ethyl [(1S)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate
Reactant of Route 5
Ethyl [(1S)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate
Reactant of Route 6
Ethyl [(1S)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate

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